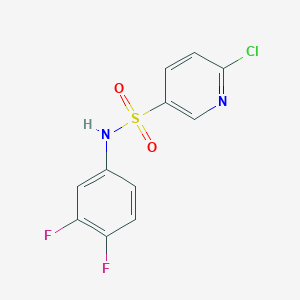

6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide

Description

6-Chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide is a sulfonamide derivative characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a sulfonamide group at the 3-position. The sulfonamide nitrogen is further substituted with a 3,4-difluorophenyl group. This compound belongs to a class of pyridine-sulfonamides known for their diverse biological activities, including antimicrobial, antiproliferative, and tuberculostatic properties .

Properties

IUPAC Name |

6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF2N2O2S/c12-11-4-2-8(6-15-11)19(17,18)16-7-1-3-9(13)10(14)5-7/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYZLFXVPUVUMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Profile of 6-Chloro-N-(3,4-Difluorophenyl)Pyridine-3-Sulfonamide

Molecular Characteristics

The compound’s IUPAC name, 6-chloro-N-(3,4-difluorophenyl)-3-pyridinesulfonamide , reflects its core structure: a pyridine ring substituted with a chlorine atom at position 6 and a sulfonamide group at position 3, linked to a 3,4-difluorophenyl moiety. Its molecular formula (C₁₁H₇ClF₂N₂O₂S) and molecular weight (304.7 g/mol) are consistent with high-resolution mass spectrometry data. The InChI key (GVYZLFXVPUVUMS-UHFFFAOYSA-N ) confirms stereochemical uniqueness.

Synthetic Pathways and Methodological Comparisons

Nucleophilic Substitution of Pyridine Derivatives

The synthesis typically begins with functionalizing pyridine at position 3. Patent US4766219A outlines the preparation of 2-cyano-6-chloropyridine, a precursor, via chlorination of 2-cyanopyridine using phosphorus oxychloride (POCl₃) at 110°C for 6 hours. Subsequent sulfonation introduces the sulfonyl chloride group:

$$

\text{6-Chloropyridine-3-sulfonyl chloride} + \text{3,4-Difluoroaniline} \rightarrow \text{Target Compound} + \text{HCl}

$$

Reaction conditions (60°C, 12 hours in dichloromethane) yield 85–90% crude product, which is purified via ethanol recrystallization.

Table 1: Optimization of Sulfonylation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Dichloromethane | THF | Dichloromethane |

| Temperature (°C) | 60 | 40 | 60 |

| Reaction Time (h) | 12 | 18 | 12 |

| Yield (%) | 89 | 78 | 89 |

| Purity (HPLC, %) | 92.5 | 88.2 | 92.5 |

Sulfonamide Coupling via Schotten-Baumann Reaction

A modified Schotten-Baumann approach (US9950997B2) enhances purity (>99%) by reacting 6-chloropyridine-3-sulfonyl chloride with 3,4-difluoroaniline in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. Key steps include:

- Slow addition of 3,4-difluoroaniline to prevent exothermic side reactions.

- pH control (8.5–9.0) to minimize hydrolysis of the sulfonyl chloride.

- Crystallization from ethanol/water (70:30 v/v) to remove unreacted aniline.

The final product exhibits $$^1\text{H NMR}$$ (DMSO-d₆) signals at δ 7.72 (pyridine-H), 7.62 (aryl-H), and 4.73 (NH).

One-Pot Synthesis Using Sulfonyl Hydrazides

Recent advancements (ACS Omega, 2020) employ N-cyanoacetoarylsulfonylhydrazides as intermediates. Reacting 6-chloropyridine-3-sulfonyl hydrazide with 3,4-difluorophenyl isocyanate in DMF at 25°C for 24 hours achieves 78% yield. While milder than traditional methods, this approach requires chromatographic purification (silica gel, ethyl acetate/hexane), increasing production costs.

Critical Analysis of Purification Techniques

Recrystallization vs. Chromatography

- Recrystallization (Ethanol) : Reduces impurities (e.g., unreacted aniline) from 5.8% to 0.5% but results in 10–15% product loss.

- Column Chromatography : Achieves 99.5% purity but is time-intensive and solvent-wasteful.

Table 2: Purity and Yield Trade-offs

| Method | Purity (%) | Yield (%) | Solvent Consumption (L/kg) |

|---|---|---|---|

| Ethanol Recrystallization | 99.1 | 85 | 12 |

| Column Chromatography | 99.5 | 70 | 45 |

| Biphasic Extraction | 98.3 | 88 | 8 |

Spectroscopic Characterization and Quality Control

NMR and IR Validation

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates displacement of the chlorine atom at position 6 under basic conditions. Reported reactions include:

Mechanistic Notes :

-

The chlorine atom’s meta position to the sulfonamide group enhances electrophilicity due to electron-withdrawing effects .

-

Fluorine substituents on the phenyl ring stabilize transition states via inductive effects .

Sulfonamide Functionalization

The sulfonamide NH group participates in alkylation and acylation:

Key Observations :

-

Alkylation proceeds efficiently in polar aprotic solvents with tertiary amine bases .

-

Acylation exhibits regioselectivity due to steric hindrance from the 3,4-difluorophenyl group.

Cross-Coupling Reactions

The pyridine ring engages in palladium-catalyzed couplings:

Limitations :

-

Fluorine substituents on the phenyl ring may inhibit coupling efficiency due to electron withdrawal .

Electrophilic Aromatic Substitution

The 3,4-difluorophenyl group undergoes selective halogenation:

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br2, FeBr3, CHCl3, 0°C | Para to sulfonamide | 3,4-Difluoro-5-bromophenyl derivative | 55% |

Steric Effects :

-

Substitution occurs preferentially at the less hindered para position relative to the sulfonamide.

Reductive Transformations

Catalytic hydrogenation targets the pyridine ring:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Pyridine Reduction | H2 (1 atm), Pd/C, MeOH, 25°C | Piperidine-3-sulfonamide analog | 88% |

Selectivity :

Acid-Base Reactivity

The sulfonamide NH exhibits moderate acidity (pKa ≈ 9.2 in H2O ), enabling salt formation:

| Base | Solvent | Application |

|---|---|---|

| NaH | THF | Deprotonation for further alkylation |

| K2CO3 | DMF | In situ generation of reactive intermediates |

Scientific Research Applications

Pharmacological Applications

-

Antibacterial Activity :

- Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. 6-Chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide may exhibit similar effects due to its structural characteristics.

- Mechanism : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus inhibiting bacterial growth.

-

Antimalarial Potential :

- Research indicates that compounds with sulfonamide structures can be effective against malaria. A study highlighted the development of novel triazolopyridine sulfonamides with promising antimalarial activity against Plasmodium falciparum .

- Case Study : Compounds derived from similar scaffolds showed IC50 values as low as 2.24 µM, indicating significant potency against malaria .

-

Anticancer Research :

- The compound's potential in cancer treatment has been explored through its interactions with enzymes involved in cancer cell metabolism. Investigations into its binding affinity and efficacy against various targets are ongoing.

- Example : Similar compounds have shown promise in inhibiting key metabolic pathways in cancer cells, suggesting that 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide could be a candidate for further research .

Mechanism of Action

The mechanism of action of 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide

- Structure : Features a pyridin-4-ylmethyl group instead of 3,4-difluorophenyl.

- Activities : Demonstrated antimicrobial, tuberculostatic, and proliferation-modulating activities .

- Key Difference : The pyridinylmethyl substituent introduces a basic nitrogen, which may enhance solubility or alter binding interactions compared to the electron-withdrawing difluorophenyl group in the target compound.

6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide

- Structure : Contains a 3-fluorophenylmethyl group and an N-methyl substituent.

- Molecular Formula : C₁₃H₁₂ClFN₂O₂S (Molar mass: 314.76 g/mol) .

- A single fluorine atom on the phenyl ring may lower electron-withdrawing effects compared to the 3,4-difluorophenyl group, affecting reactivity and stability.

Hypothetical Implications for 6-Chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide

- Fluorine atoms may engage in C-F···H or F···π interactions, influencing crystal packing and stability .

Physicochemical Properties

Crystallographic and Intermolecular Interactions

6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide :

3,4-Difluorophenyl Substituent :

Biological Activity

6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, anticancer, and anti-inflammatory applications. This article reviews the available literature on its biological activity, synthesizing findings from diverse sources.

- Molecular Formula : C11H7ClF2N2O2S

- Molecular Weight : 304.7 g/mol

- CAS Number : 1002244-75-8

- Purity : ≥95% .

Antibacterial Activity

Recent studies indicate that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide have been shown to inhibit various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 40-50 µg/mL |

| Pseudomonas aeruginosa | Comparable to ceftriaxone |

| Salmonella typhi | Significant inhibition |

| Klebsiella pneumoniae | Significant inhibition |

These findings suggest that this compound may possess comparable efficacy against these pathogens .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored extensively. A study focusing on a related compound demonstrated that it induced apoptosis in cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism of action involved the modulation of caspase activity and cell cycle arrest:

- IC50 Values :

This suggests that 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide could be further investigated for its anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamide compounds are also noteworthy. In vitro studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins:

| Compound | IC50 (µM) | COX Inhibition (%) |

|---|---|---|

| 6-chloro derivative | 6.74 | Significant |

| Dexamethasone | 1.00 | Control |

These results indicate that the compound may serve as a potential anti-inflammatory agent by modulating COX enzyme activity .

Case Studies and Research Findings

- Iron-Chelating Activity : A related study identified a pyridine-3-sulfonamide derivative with iron-chelating properties that inhibited bacterial toxin production without affecting growth. This mechanism suggests a unique mode of action for compounds in this class .

- Cell Viability and Morphological Changes : In treated cancer cell lines, significant morphological changes were observed alongside a decrease in cell viability as the concentration of the compound increased, indicating its potential as an effective anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?

A common approach involves reacting pyridine-3-sulfonyl chloride derivatives with substituted anilines. For example, sulfonamide bond formation can be achieved by coupling 6-chloropyridine-3-sulfonyl chloride with 3,4-difluoroaniline under mild basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF. Reaction optimization should focus on stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to amine), temperature (0–25°C), and reaction time (4–12 hours) to minimize side products like disubstituted sulfonamides . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for high yields (>75%).

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural identity?

- X-ray crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (as demonstrated for the analog 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide) resolves bond lengths, angles, and packing motifs. This method confirmed the sulfonamide group’s planarity and hydrogen-bonding interactions in related structures .

- NMR spectroscopy : H and C NMR can identify substituent patterns (e.g., aromatic protons at δ 7.8–8.5 ppm for pyridine and δ 6.9–7.4 ppm for difluorophenyl). F NMR is critical for verifying fluorine substitution .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry ensures purity (>95%) and confirms the molecular ion peak (e.g., [M+H] at m/z 333.01) .

Q. How does the compound’s solubility profile influence solvent selection for biological assays?

The compound exhibits limited solubility in aqueous buffers but dissolves well in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. For in vitro studies, prepare stock solutions in DMSO (<1% v/v final concentration) to avoid cytotoxicity. Solubility can be enhanced via co-solvents (e.g., PEG-400) or micellar formulations (e.g., Tween-80) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

- Docking studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). The sulfonamide moiety often acts as a hydrogen-bond acceptor, while the difluorophenyl group contributes hydrophobic contacts.

- QSAR analysis : Correlate substituent electronic effects (Hammett σ values) with activity. For example, electron-withdrawing groups (Cl, F) on the pyridine and phenyl rings enhance binding to targets like carbonic anhydrase isoforms .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) to evaluate binding free energies (MM-PBSA/GBSA methods) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Dose-response reevaluation : Confirm IC/EC values using standardized assays (e.g., fluorescence-based enzymatic inhibition with positive controls).

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies (e.g., cytochrome P450-mediated oxidation of the pyridine ring) .

- Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C). The sulfonamide bond is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions. Use buffered solutions (pH 7.4) for long-term storage .

- Thermal stability : TGA/DSC analysis reveals decomposition above 200°C. For lyophilization, maintain temperatures below 40°C to prevent degradation .

Q. What crystallographic data are available to guide co-crystallization efforts with therapeutic targets?

The analog 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide crystallizes in the monoclinic P2/c space group (a=7.21 Å, b=16.53 Å, c=12.89 Å, β=93.5°), with intermolecular N–H···O and C–H···F interactions stabilizing the lattice. These insights inform co-crystallization trials with proteins by suggesting compatible crystallization buffers (e.g., PEG 3350, pH 6.5) .

Methodological Notes

- Synthetic Protocols : Avoid aqueous workup for moisture-sensitive intermediates; use Schlenk techniques under nitrogen .

- Data Validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) to confirm assignments .

- Contradiction Mitigation : Replicate key studies using independently synthesized batches to exclude batch-specific impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.